1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene is an organic compound with a complex structure It is characterized by the presence of benzyloxy, methoxymethoxy, and methyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to aldehyde or carboxylic acid groups under specific conditions.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The benzyloxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized benzene compounds .
Wissenschaftliche Forschungsanwendungen
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The benzyloxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-3-methylbenzene: Similar structure but lacks the benzyloxy and methoxymethoxy groups.
3-Methoxytoluene: Another similar compound with a simpler structure.
1-Methyl-3-methoxybenzene: Shares the methoxy and methyl groups but differs in overall complexity.
Uniqueness
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene is unique due to the presence of both benzyloxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
928048-35-5 |
---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1-(methoxymethoxy)-3-methyl-5-(phenylmethoxymethoxy)benzene |
InChI |
InChI=1S/C17H20O4/c1-14-8-16(20-12-18-2)10-17(9-14)21-13-19-11-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3 |
InChI-Schlüssel |
JRFYQBCQEOPYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCOCC2=CC=CC=C2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.